

vincristine sulfate CYP3A5 pharmacogenomics impact

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Compound Focus: Vincristine Sulfate

CAS No.: 2068-78-2

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Experimental Protocols for Key Findings

To evaluate the credibility and applicability of the data, it is helpful to understand the methodologies behind the key findings.

- **In Vitro Metabolism Incubation:** A foundational experiment involved incubating VCR with a library of **cDNA-expressed human P450 enzymes**. Metabolite formation was monitored using techniques like **high-performance liquid chromatography (HPLC)** and **tandem mass spectrometry (LC-MS/MS)**. This method identified CYP3A4 and CYP3A5 as the only P450s supporting substantial VCR metabolism and determined that the intrinsic clearance of VCR was 9 to 14 times higher with CYP3A5 than with CYP3A4 [1].
- **Clinical Pharmacokinetic (PK) Sampling:** To translate in vitro findings to patients, clinical studies employ structured PK sampling. In one adult study, plasma samples were collected at **0, 1.5, 2.5, 3.5, 5.5, 9.5, 13.5, and 25.5 hours** after the start of VCR infusion. The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule, and the terminal half-life was determined by log-linear regression. This protocol confirmed that CYP3A5 non-expressers (*3/*3 genotype) had a significantly higher AUC and longer half-life than expressers [2].
- **VIPN Phenotype Assessment:** The association between genetics and the clinical side effect (VIPN) is assessed using specialized tools. Studies often use multiple instruments to capture different dimensions of neuropathy. Common tools include the **National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE)** and the more sensitive **Total Neuropathy Score (TNS)**. The TNS scores symptoms, sensory and motor function, tendon reflexes, and autonomic symptoms like constipation [3].

Other Genes Associated with VIPN

Beyond CYP3A5, genome-wide and candidate gene studies have identified other important genetic variants linked to VIPN susceptibility.

Gene	Function/Pathway	Reported Association with VIPN
CEP72	Cytoskeletal (microtubule organization)	A promoter variant (rs924607) significantly associated with increased VIPN risk in pediatric ALL [4].
ABCC1	Drug transport (vincristine efflux)	A variant (rs3784867) associated with a higher risk of VIPN [4].
SLC5A7 / TTPA	Inherited neuropathy pathways	Variants in these genes, which are associated with hereditary neuropathies, may increase susceptibility to VIPN [4].

Visualizing Vincristine Metabolism and Pharmacogenomics

The following diagram illustrates the metabolic pathway of vincristine and the key pharmacogenomic relationships discussed.

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To cite this document: Smolecule. [vincristine sulfate CYP3A5 pharmacogenomics impact].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548492#vincristine-sulfate-cyp3a5-pharmacogenomics-impact>]

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